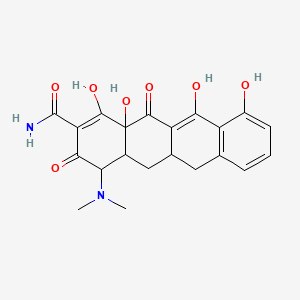

Sancycline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H22N2O7 |

|---|---|

Molecular Weight |

414.4 g/mol |

IUPAC Name |

4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |

InChI |

InChI=1S/C21H22N2O7/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29) |

InChI Key |

MTCQOMXDZUULRV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Sancycline & The Minimal Pharmacophore: A Technical Guide to Tetracycline SAR

Executive Summary

Sancycline (6-demethyl-6-deoxytetracycline) represents the "minimal pharmacophore" of the tetracycline class. Unlike its predecessors (Tetracycline, Chlortetracycline) which possess a labile C6-hydroxyl group, this compound offers a chemically stable, lipophilic naphthacene core. This stability makes it the ideal scaffold for third-generation tetracycline development (e.g., Omadacycline, Sarecycline).

This guide deconstructs the Structure-Activity Relationship (SAR) of this compound, delineating the "immutable" Southern face required for ribosomal binding from the "modifiable" Northern face used to engineer resistance-breaking derivatives.

Part 1: Structural Architecture & The SAR Map

The tetracycline scaffold is a four-ring linearly fused system (Rings A, B, C, D). The SAR is strictly divided into two functional zones: the Southern/Eastern Hydrophilic Face (Essential for binding) and the Northern/Western Hydrophobic Face (Modifiable for pharmacokinetics and resistance evasion).

The "Southern" Face (Essential)

-

Components: C1-C4, C10-C12 (including the C11/C12 diketone system).

-

Function: This region forms the hydrophilic edge that chelates Magnesium ions (

). The -

SAR Constraint: Modification of the keto-enol system or the C4-dimethylamino group (e.g., epimerization to 4-epi-sancycline) results in a >90% loss of antibacterial activity.

The "Northern" Face (Modifiable)

-

Components: C5-C9.

-

Function: This region faces away from the ribosomal binding pocket in early generations but interacts with secondary sites (like the mRNA channel) in third-generation agents.

-

SAR Opportunity:

-

C6: Removal of the hydroxyl group (converting Tetracycline to this compound) prevents acid-catalyzed dehydration into nephrotoxic 4-epi-anhydrotetracycline.

-

C7 & C9: These positions are the primary vectors for overcoming resistance. Bulky substituents here can sterically hinder Ribosomal Protection Proteins (Tet(M), Tet(O)) or bypass efflux pumps.

-

Visualization: The this compound Scaffold

The following diagram maps the essential vs. modifiable zones of the this compound core.

Figure 1: this compound SAR Map. Red zones are immutable; Green/Yellow zones allow for chemical evolution.

Part 2: Mechanistic Deep Dive

The Stability Pivot (C6)

Older tetracyclines possess a tertiary alcohol at C6. Under acidic conditions (pH < 2), this group participates in an elimination reaction, forming Anhydrotetracycline . This degradation product is inactive and nephrotoxic.

-

This compound Advantage: By reducing the C6-OH to a C6-H, the molecule becomes chemically inert to acid degradation. This increases oral bioavailability and shelf-life stability, establishing the "this compound Scaffold" as the industry standard for modern synthesis.

Overcoming Resistance (C7 & C9)

Two primary mechanisms render bacteria resistant to tetracyclines: Efflux (Tet(K), Tet(A)) and Ribosomal Protection (Tet(M)).

-

The C9 Solution (Omadacycline): Adding a bulky aminomethyl group at C9 (as seen in Omadacycline, a 9-aminomethyl-minocycline derivative) creates a steric clash with the Ribosomal Protection Protein (RPP). When Tet(M) attempts to dislodge the drug from the ribosome, the C9 extension anchors the molecule, maintaining inhibition.

-

The C7 Solution (Sarecycline): Sarecycline features a long 7-[[methoxy(methyl)amino]methyl] extension.[1] Structural studies (Cryo-EM) reveal that this C7 moiety extends into the mRNA channel, interacting directly with the mRNA codon. This unique contact point stabilizes the drug-ribosome complex even in the presence of efflux pumps, and contributes to its narrow-spectrum activity against Cutibacterium acnes.

Part 3: Experimental Protocols

Protocol: Synthesis of this compound (Catalytic Hydrogenolysis)

Context: this compound is rarely synthesized de novo; it is produced by reducing Demeclocycline (6-demethyl-7-chlortetracycline).

Reagents:

-

Demeclocycline Hydrochloride

-

Palladium on Carbon (Pd/C) 10% catalyst

-

Triethylamine (Et3N)

-

Methanol (MeOH)

-

Hydrogen Gas (

)ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Workflow:

-

Dissolution: Dissolve 10 mmol Demeclocycline HCl in 50 mL MeOH. Add 2.2 equivalents of Et3N to neutralize the HCl and the released chloride.

-

Catalyst Addition: Add 10 wt% Pd/C catalyst under an Argon blanket (to prevent ignition).

-

Hydrogenation: Purge the vessel with

gas. Maintain 1 atm pressure (balloon) or 30 psi (Parr shaker) at Room Temperature for 4–6 hours. -

Filtration: Filter through Celite to remove Pd/C.

-

Precipitation: Acidify filtrate with HCl/Isopropanol to precipitate this compound Hydrochloride.

-

Validation: Verify structure via HPLC (retention time shift) and Mass Spectrometry (loss of Cl isotope pattern, MW shift).

Protocol: Ribosome Binding Competition Assay

Context: To determine if a new this compound derivative effectively binds the 30S subunit.

Workflow:

-

Preparation: Isolate 70S ribosomes from E. coli (strain MRE600).

-

Probe: Use

-Tetracycline as the radiolabeled competitor. -

Incubation:

-

Mix 6 pmol 70S ribosomes with 20 pmol

-Tetracycline in Buffer A (20 mM Tris-HCl, 10 mM -

Incubate for 30 min at 37°C.

-

-

Competition: Add increasing concentrations (0.1 nM to 100

M) of the this compound derivative (unlabeled). Incubate 30 min. -

Filtration: Pass mixture through nitrocellulose filters (0.45

m). Ribosome-bound drug is retained; free drug passes through. -

Quantification: Count radioactivity (CPM) on filters.

-

Analysis: Plot % Bound vs. Log[Concentration] to determine

and

Part 4: Synthesis & Logic Visualization

The following diagram illustrates the logical flow from the natural product precursor to the optimized 3rd-generation agents.

Figure 2: Evolutionary synthesis pathway from natural precursors to 3rd-generation this compound derivatives.

Part 5: Quantitative Data Summary

| Feature | Tetracycline (1st Gen) | This compound (Scaffold) | Omadacycline (3rd Gen) | Sarecycline (3rd Gen) |

| C6 Substituent | -OH, -CH3 | -H, -H | -H, -H | -H, -H |

| Acid Stability | Poor (Dehydrates) | High | High | High |

| C7 Substituent | -H | -H | -N(CH3)2 (via Minocycline) | Methoxy(methyl)aminomethyl |

| C9 Substituent | -H | -H | Neopentylaminomethyl | -H |

| Activity vs Tet(M) | Resistant | Resistant | Active | Variable |

| Primary Indication | Broad Spectrum (Legacy) | Research Tool | Skin/Pneumonia (Broad) | Acne (Narrow Spectrum) |

References

-

Honeyman, L., et al. (2015).[8] "Structure-activity relationship of the aminomethylcyclines and the discovery of omadacycline." Antimicrobial Agents and Chemotherapy.[3][9] Link

-

Batool, Z., et al. (2020).[5] "Sarecycline interferes with tRNA accommodation and tethers mRNA to the 70S ribosome."[6] Proceedings of the National Academy of Sciences (PNAS). Link

-

Conover, L.H., et al. (1962).[2] "The Total Synthesis of 6-Demethyl-6-deoxytetracycline." Journal of the American Chemical Society.[2] Link

-

Draper, M.P., et al. (2014). "Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline." Antimicrobial Agents and Chemotherapy.[3][9] Link

-

Chopra, I. & Roberts, M. (2001). "Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance." Microbiology and Molecular Biology Reviews. Link

Sources

- 1. skintherapyletter.com [skintherapyletter.com]

- 2. toku-e.com [toku-e.com]

- 3. Tetracycline - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. nextstepsinderm.com [nextstepsinderm.com]

- 6. Sarecycline interferes with tRNA accommodation and tethers mRNA to the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structures redefine the mechanism of action for tetracyclines | bioRxiv [biorxiv.org]

- 8. Structure-activity relationship of the aminomethylcyclines and the discovery of omadacycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-Activity Relationship of the Aminomethylcyclines and the Discovery of Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Properties and Solubility of Sancycline

Introduction

Sancycline is a semi-synthetic tetracycline antibiotic, a class of compounds renowned for their broad-spectrum antibacterial activity.[1][] Structurally distinguished as 6-demethyl-6-deoxytetracycline, it represents one of the simplest tetracyclines, a feature that made it the first in its class to be totally synthesized.[1][3] Like its congeners, this compound's mechanism of action involves the reversible binding to the 30S ribosomal subunit, which effectively blocks the entry of aminoacyl-tRNA and inhibits protein translation in bacteria.[1][3][4][5]

This guide provides an in-depth analysis of the core physicochemical properties and solubility profile of this compound. For drug development professionals, from discovery chemists to formulation scientists, a comprehensive understanding of these parameters is not merely academic; it is fundamental to designing effective in vitro assays, developing viable formulations for in vivo studies, and ultimately, predicting a compound's therapeutic potential. We will explore the causality behind its behavior in different media and provide field-proven, validated protocols for its characterization.

Core Physicochemical Properties

The chemical identity and structure of this compound dictate its behavior. Its multifaceted structure, featuring multiple ionizable groups and a rigid four-ring system, gives rise to a complex physicochemical profile.

Chemical Structure and Identity

-

IUPAC Name: (4S,4aS,5aR,12aS)-4-(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide[6]

-

Synonyms: 6-Demethyl-6-deoxytetracycline, Norcycline, Bonomycin, GS 2147[7][8][9]

-

CAS Number: 808-26-4 (Free Base)[7]

The hydrochloride salt is also commonly used in research and is identified by CAS Number 6625-20-3.[3]

| Property | This compound (Free Base) | This compound Hydrochloride | Source(s) |

| Molecular Formula | C₂₁H₂₂N₂O₇ | C₂₁H₂₂N₂O₇ · HCl | [3][7] |

| Molecular Weight | 414.4 g/mol | 450.9 g/mol | [3][7] |

| Appearance | Yellow to Beige Solid | Yellow to Orange Solid | [1][3] |

| Melting Point | 224-228 °C (decomposes) | ~215-220 °C (decomposes) | [1][4][9] |

| Predicted pKa | 4.50 ± 1.00 | Not Applicable | [1] |

| Predicted LogP | -0.67 | 0.54 | [4][10] |

| UV/Vis. λmax | 220, 269, 350 nm | 221, 268, 350 nm | [7][11] |

Expert Insights on Physicochemical Properties:

-

pKa (Ionization Constant): The predicted pKa value of 4.50 points to the dimethylamino group on the A-ring, which is the most basic center. However, tetracyclines are amphoteric and possess multiple pKa values corresponding to the tricarbonylmethane system and the phenolic diketone system. This complex ionization behavior is the primary determinant of this compound's pH-dependent solubility, which typically follows a "U-shaped" curve with minimum solubility around the isoelectric point (pH 4-6) and increased solubility in both acidic and alkaline conditions.

-

LogP (Lipophilicity): The predicted LogP of -0.67 for the free base indicates a relatively hydrophilic molecule.[4] This value is critical for predicting its ability to permeate biological membranes. The LogP for the hydrochloride salt is higher, reflecting the different partitioning behavior of the ionized form.[10] In drug development, this parameter guides the selection of appropriate solvent systems for assays and initial formulation strategies.

-

Stability: this compound is noted to be hygroscopic and should be stored in a freezer at -20°C under an inert atmosphere, protected from light and moisture to ensure its integrity over time.[1][5] Tetracyclines are susceptible to degradation in solutions with a pH below 2 and are rapidly destroyed by alkali hydroxide solutions.

Solubility Profile

Solubility is a critical attribute that influences everything from the reliability of in vitro screening data to oral bioavailability.[12] this compound exhibits variable solubility depending on the solvent, pH, and its salt form.

Aqueous and Buffer Solubility

This compound free base is described as sparingly soluble in aqueous buffers.[7] This is a common characteristic for tetracycline-class antibiotics. To achieve workable concentrations in aqueous media for biological assays, a co-solvent approach is necessary. A standard laboratory procedure involves first dissolving this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) and then diluting this stock solution into the aqueous buffer of choice.[7]

-

A reported solubility for this compound free base is approximately 0.5 mg/mL in a 1:1 solution of DMSO:PBS (pH 7.2).[7][13]

-

For the hydrochloride salt, the solubility in a 1:5 mixture of DMSO:PBS (pH 7.2) is approximately 0.15 mg/mL .[11]

The Salt Form Advantage: The hydrochloride salt form of tetracyclines generally exhibits significantly higher aqueous solubility compared to the free base.[14] For tetracycline itself, the hydrochloride form can be two orders of magnitude more soluble in water.[14] This is because the salt is already ionized, circumventing the energy barrier required to break up the crystal lattice of the solid free base. For this reason, the hydrochloride salt is often preferred for preparing aqueous stock solutions.

Solubility in Organic Solvents

This compound and its hydrochloride salt are soluble in a range of polar organic solvents. This information is crucial for preparing high-concentration stock solutions for screening and analysis.

| Solvent | This compound (Free Base) | This compound Hydrochloride | Source(s) |

| DMSO | ~3 mg/mL | ~20 mg/mL | [7][11] |

| DMF | ~0.3 mg/mL | ~20 mg/mL | [7][11] |

| Methanol | Soluble | Soluble | [1][3] |

| Ethanol | Soluble | ~5 mg/mL | [11][15] |

| 1,4-Dioxane | Highest solubility among 12 tested organic solvents | Not Reported | [15] |

| Cyclohexane | Lowest solubility among 12 tested organic solvents | Not Reported | [15] |

Expert Insights on Solubility:

A comprehensive study on the solubility of this compound in 12 pure solvents from 278.15 K to 318.15 K revealed a clear hierarchy.[15] At all tested temperatures, the mole fraction solubility followed this order: 1,4-dioxane > ethyl acetate > methanol > ethanol > acetonitrile > n-propanol > 1-butanol > isopropanol > isobutyl alcohol > n-hexane > n-octanol > cyclohexane.[15] This data is invaluable for process chemistry and the development of purification or crystallization protocols. The higher solubility in polar aprotic solvents like DMSO and DMF, and in polar protic solvents like methanol and ethanol, is consistent with the molecule's polar nature and its capacity for hydrogen bonding.

Field-Proven Methodologies for Solubility Determination

To ensure data is reliable and reproducible, standardized protocols are essential. The choice between a thermodynamic and kinetic solubility assay depends on the stage of drug development. Thermodynamic solubility is the true equilibrium value and is crucial for late-stage development, while kinetic solubility is a high-throughput method ideal for early discovery.[12][16][17]

Protocol 1: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[18] Its core principle is to allow a suspension of the compound to reach equilibrium in a specific solvent, after which the saturated solution is analyzed to determine the concentration of the dissolved solute.

Causality and Self-Validation: The trustworthiness of this protocol hinges on achieving true equilibrium. This is validated by measuring the concentration at multiple time points (e.g., 24, 48, and 72 hours).[18][19] Equilibrium is confirmed when the measured solubility remains constant over the final two time points. Using an excess of the solid compound ensures that saturation is achieved.[20]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound (enough to be visible after equilibration) to a series of glass vials.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline) to each vial.

-

Equilibration: Seal the vials tightly and place them in a shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24-72 hours).[19][20]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let undissolved solid settle. Centrifuge the samples at high speed to pellet any remaining suspended particles.

-

Sampling: Carefully collect an aliquot of the clear supernatant. Crucial: Avoid disturbing the solid pellet.

-

Filtration (Optional but Recommended): Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any fine particulates.

-

Quantification: Prepare a series of dilutions of the filtrate. Analyze the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared from a known-concentration stock solution.[16]

Caption: Workflow for Thermodynamic Solubility using the Shake-Flask Method.

Protocol 2: Kinetic Solubility via High-Throughput Assay

Kinetic solubility assays are designed for speed and are used to rapidly assess large numbers of compounds in early drug discovery.[12][17] Instead of starting with a solid, this method involves precipitating the compound from a DMSO stock solution into an aqueous buffer. The result is not a true equilibrium value but is highly valuable for ranking compounds and flagging potential issues early.[12][21]

Causality and Self-Validation: This protocol's value lies in its standardization and throughput. A DMSO stock is used because it is a near-universal solvent for discovery compounds. The "kinetic" aspect arises because the compound may not have sufficient time to form a stable crystal lattice, potentially leading to supersaturated solutions and an overestimation of the true thermodynamic solubility. Validation is achieved by running reference compounds with known high and low solubility in every assay plate.

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[22]

-

Plate Preparation: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Buffer Addition: Rapidly add the aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤1-2%).

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a short, fixed duration (e.g., 1-2 hours).

-

Precipitate Detection/Separation:

-

Nephelometry (Light Scattering): Read the plate on a nephelometer. The amount of scattered light is proportional to the amount of precipitate formed.[16]

-

Filtration/UV-Vis: Alternatively, filter the plate contents through a solubility filter plate. Measure the UV absorbance of the filtrate in a UV-compatible plate.[16]

-

-

Quantification: Compare the reading (light scattering or UV absorbance) to a calibration curve or reference wells to determine the highest concentration at which the compound remains in solution.

Caption: Workflow for High-Throughput Kinetic Solubility Assessment.

Conclusion

This compound, as a foundational member of the tetracycline family, possesses a complex but well-characterized chemical profile. Its amphoteric nature governs a pH-dependent aqueous solubility, while its polarity allows for good solubility in organic solvents like DMSO and alcohols. For drug development professionals, understanding these nuances is paramount. The low intrinsic aqueous solubility necessitates strategies such as using the more soluble hydrochloride salt or employing co-solvents for in vitro testing. The choice of solubility assay—the gold-standard shake-flask method for thermodynamic accuracy or a high-throughput kinetic assay for early-stage screening—should be aligned with the specific objectives of the research phase. The data and protocols presented in this guide provide a robust framework for scientists to handle, formulate, and accurately assess this compound in a research and development setting.

References

-

Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

This compound | CAS#:808-26-4. Chemsrc. [Link]

-

Yang, Z., et al. (2019). Solubility Measurement and Thermodynamic Model Correlation of this compound in 12 Pure Solvents. Journal of Chemical & Engineering Data. [Link]

-

ADME Solubility Assay. BioDuro. [Link]

-

Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

-

Caço, A.I., et al. (2008). Solubility of Antibiotics in Different Solvents. Part II. Non-Hydrochloride Forms of Tetracycline and Ciprofloxacin. CICECO. [Link]

-

Sanciclina | Drug Information. PharmaCompass.com. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Zhao, H., et al. (2016). Measurement and correlation of solubility of Tetracycline hydrochloride in six organic solvents. ResearchGate. [Link]

-

Varanda, F., et al. (2006). Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin. Industrial & Engineering Chemistry Research. [Link]

-

This compound. DrugFuture. [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Compound: this compound (CHEMBL2009312). ChEMBL - EMBL-EBI. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. Dissolution Technologies. [Link]

-

This compound | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

-

Doxycycline. PubChem - NIH. [Link]

Sources

- 1. This compound | 808-26-4 [chemicalbook.com]

- 3. toku-e.com [toku-e.com]

- 4. This compound | CAS#:808-26-4 | Chemsrc [chemsrc.com]

- 5. adipogen.com [adipogen.com]

- 6. medkoo.com [medkoo.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Sanciclina | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. This compound [drugfuture.com]

- 10. chemscene.com [chemscene.com]

- 11. This compound (hydrochloride) | CAS 6625-20-3 | Cayman Chemical | Biomol.com [biomol.com]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. CICECO Publication » Solubility of Antibiotics in Different Solvents. Part II. Non-Hydrochloride Forms of Tetracycline and Ciprofloxacin [ciceco.ua.pt]

- 15. pubs.acs.org [pubs.acs.org]

- 16. enamine.net [enamine.net]

- 17. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 21. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Sancycline Binding Site on the 16S Ribosomal RNA

This guide provides a comprehensive technical overview of the molecular interactions between the tetracycline-class antibiotic, sancycline, and its primary target, the 16S ribosomal RNA (rRNA) within the bacterial ribosome. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes structural data, biochemical findings, and field-proven methodologies to offer a detailed understanding of the drug's mechanism of action, its binding pocket, and the experimental techniques used to elucidate these interactions.

Part 1: The Molecular Basis of this compound's Antimicrobial Action

This compound, a member of the tetracycline family of antibiotics, exerts its bacteriostatic effect by targeting the machinery of protein synthesis.[1] The bacterial 70S ribosome, a complex ribozyme composed of a small (30S) and a large (50S) subunit, is the primary cellular target.[2] this compound, like its congeners, binds specifically to the 30S subunit, which is responsible for decoding messenger RNA (mRNA).[3][4] This binding event physically obstructs the entry of aminoacyl-tRNA (aa-tRNA) into the aminoacyl (A) site of the ribosome, a critical step in the elongation phase of protein synthesis.[2][5] By preventing the stable accommodation of the incoming aa-tRNA, the addition of new amino acids to the growing polypeptide chain is effectively halted, leading to the cessation of bacterial growth.[3][5]

Part 2: The this compound Binding Pocket: A Tale of Two Sites

Structural and biochemical studies have revealed a complex and, in some cases, species-dependent binding mechanism for this compound and related tetracyclines. While a primary, canonical binding site is well-established, recent evidence points to a secondary site in certain pathogens, suggesting a more nuanced mechanism of action than previously understood.

The Canonical Binding Site (CBS) in the Decoding Center

The principal and high-affinity binding site for all tetracyclines is located within the decoding center of the 30S subunit.[4][6] This pocket is strategically positioned to interfere directly with the A-site. High-resolution structural data from X-ray crystallography and cryo-electron microscopy (cryo-EM) show that this canonical binding site (CBS) is a crevice formed by specific helices of the 16S rRNA.[3][4][7]

Key Structural Features of the CBS:

-

Location: The site is nestled between the head and shoulder of the 30S subunit, overlapping the path of the incoming A-site tRNA.[4][7]

-

rRNA Helices: The binding pocket is primarily formed by nucleotides belonging to helix 31 (h31) and helix 34 (h34) of the 16S rRNA.[3][4]

-

Magnesium Ion Coordination: The interaction between tetracycline and the rRNA is often stabilized by a magnesium ion (Mg²⁺), which helps to coordinate the drug within the binding pocket.[2][5]

Table 1: Key 16S rRNA Nucleotide Interactions at the Canonical this compound Binding Site

| Nucleotide (E. coli numbering) | Helix | Role in Binding | Supporting Evidence |

|---|---|---|---|

| C1054 | h34 | Forms a pi-stacking interaction with the tetracycline ring system and is critical for positioning.[8][9] | Chemical Footprinting, Mutagenesis |

| U1052 | h34 | Involved in hydrogen bonding network with the antibiotic.[5] | Chemical Footprinting |

| G1058 | h34 | Mutations at this position (e.g., G1058C) are known to confer tetracycline resistance.[10][11] | Resistance Studies |

| A892 | - | Protected from chemical modification upon tetracycline binding.[5] | Chemical Footprinting |

| AGA 965-967 | h31 | Triple mutations in this region of H. pylori confer high-level tetracycline resistance.[12][13] | Resistance Studies |

A unique feature of this compound (and its close relative sarecycline) is its extended C7 moiety. Structural studies have shown that this extension protrudes into the mRNA binding channel, where it can establish a direct hydrogen bond with the A-site codon on the mRNA.[6] This interaction, not observed with other tetracyclines, may further stabilize the drug on the ribosome and enhance its inhibitory effect.[6]

A Secondary Binding Site (SBS) in the Exit Tunnel

Intriguingly, recent high-resolution cryo-EM studies have identified a second binding site for this compound (sarecycline) and doxycycline in the ribosome of the Gram-positive bacterium Cutibacterium acnes.[4][7][14] This secondary binding site (SBS) is located in the nascent peptide exit tunnel (NPET) of the large 50S subunit, a site typically targeted by macrolide antibiotics.[4]

This discovery suggests a dual mechanism of action in certain bacteria:

-

Inhibition of Decoding: via the CBS on the 30S subunit.

-

Inhibition of Elongation/Termination: via the SBS in the 50S subunit's exit tunnel.

The existence of the SBS appears to be species-specific, as it was not observed in structural studies using ribosomes from the model Gram-negative bacterium Thermus thermophilus.[4][6] This raises the possibility that species-specific differences in ribosomal architecture influence antibiotic binding and could be exploited for the development of narrow-spectrum drugs.[7]

Part 3: Methodologies for Characterizing the this compound-16S rRNA Interaction

Elucidating the precise binding site of an antibiotic on the ribosome requires a multi-pronged approach, combining high-resolution structural biology with sensitive biochemical and genetic techniques. Each method provides a unique layer of information, and their combination yields a self-validating system of evidence.

Structural Biology Approaches

The gold standards for visualizing molecular interactions at atomic detail are X-ray crystallography and cryo-EM.

This technique provides high-resolution snapshots of the drug bound to the ribosome, revealing precise bond distances and orientations. The choice of organism is critical; Thermus thermophilus is often used due to the high stability of its ribosomes, which facilitates the growth of well-diffracting crystals.

Step-by-Step Methodology:

-

Ribosome Purification: Isolate 70S ribosomes from T. thermophilus cultures using sucrose gradient ultracentrifugation. Purity and integrity are assessed by gel electrophoresis and functional assays.

-

Crystallization: Grow crystals of the 70S ribosome under specific buffer and precipitant conditions. This is an empirical process requiring extensive screening.

-

Drug Incorporation: Introduce this compound to the ribosome. This is typically done by soaking the pre-formed ribosome crystals in a solution containing a high concentration of the drug, allowing it to diffuse into the binding site.

-

Cryo-protection and Data Collection: Transfer the drug-soaked crystals into a cryo-protectant solution and flash-cool in liquid nitrogen to prevent ice crystal formation. Collect X-ray diffraction data at a synchrotron source.

-

Structure Solution and Refinement: Process the diffraction data to determine the electron density map. The known structure of the ribosome is used as a starting model (molecular replacement), and the antibiotic is built into the resulting difference density map.

Causality: The high stability of T. thermophilus ribosomes is essential for forming the ordered lattice required for diffraction. Soaking is often preferred over co-crystallization as it avoids potential interference of the drug with the crystallization process itself.

Cryo-EM has revolutionized structural biology by enabling the study of large, dynamic complexes that are difficult to crystallize. It involves imaging flash-frozen molecules in their near-native state.

Step-by-Step Methodology:

-

Complex Formation: Incubate purified ribosomes (e.g., from C. acnes) with a molar excess of this compound in solution to ensure binding site saturation.

-

Sample Vitrification: Apply a small volume of the complex solution to an EM grid, blot away excess liquid, and plunge-freeze it in liquid ethane. This traps the complexes in a thin layer of amorphous ice.

-

Data Acquisition: Collect thousands of images (micrographs) of the frozen particles using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing: Use specialized software to pick individual ribosome particle images from the micrographs, align them, and classify them into structurally homogeneous groups.

-

3D Reconstruction and Model Building: Average the classified particle images to generate a high-resolution 3D electron density map. A model of the ribosome and the bound drug is then built into this map.

Causality: Cryo-EM avoids the potential artifacts of crystal packing and allows for the structural analysis of ribosomes from less thermally stable or pathogenic organisms.[4] The ability to computationally classify different particle conformations makes it uniquely suited for identifying multiple binding sites or dynamic states.[8]

Biochemical and Genetic Approaches

These methods provide functional validation for the structural data, identifying the specific nucleotides crucial for drug binding and inhibitory activity.

This technique maps the drug's binding site by identifying which rRNA nucleotides are protected from chemical modification when the drug is bound.

Step-by-Step Methodology:

-

Binding Reaction: Incubate 30S ribosomal subunits with and without this compound.

-

Chemical Modification: Treat both samples with a chemical probe. Dimethyl sulfate (DMS), for example, methylates the N1 of adenine and N3 of cytosine in single-stranded regions.

-

RNA Extraction: Purify the 16S rRNA from the treated subunits.

-

Primer Extension: Use a radiolabeled or fluorescently labeled DNA primer complementary to a downstream region of the 16S rRNA. A reverse transcriptase enzyme extends the primer, but stops one nucleotide before a modified base.

-

Analysis: Separate the resulting cDNA fragments by denaturing polyacrylamide gel electrophoresis. Sites protected by this compound will show a diminished band in the drug-treated lane compared to the control lane.

Causality: The binding of this compound physically shields the rRNA bases in its pocket from the chemical probe. The resulting "footprint" on the gel directly corresponds to the binding site. This method confirms drug-rRNA interaction in solution, complementing the solid-state data from crystallography.[5]

Part 4: Resistance Mechanisms Involving the 16S rRNA Binding Site

Bacterial resistance to tetracyclines can arise through several mechanisms, including drug efflux and enzymatic modification.[1] However, resistance mechanisms directly involving the ribosomal target are particularly insightful for understanding the drug-binding interaction.

1. Target Site Mutations: Single nucleotide changes in the 16S rRNA gene can significantly reduce the binding affinity of tetracyclines, leading to resistance. These mutations serve as powerful genetic evidence pinpointing the most critical nucleotides for drug interaction.[2]

Table 2: Clinically Relevant 16S rRNA Mutations Conferring Tetracycline Resistance

| Mutation (E. coli numbering) | Organism | Location | Consequence | Reference |

|---|---|---|---|---|

| G1058C | Propionibacterium acnes | h34 | Disrupts a key interaction in the primary binding site. | [10][11] |

| AGA965-967TTC | Helicobacter pylori | h31 | A triple mutation conferring high-level resistance. | [12][13] |

| G942 deletion | Helicobacter pylori | h29 | Confers modest increase in resistance. |[12] |

2. Ribosomal Protection Proteins (RPPs): Bacteria can acquire genes encoding RPPs, such as Tet(O) and Tet(M).[5] These proteins are GTPases that structurally mimic the translation elongation factor EF-G. RPPs bind to the A-site of a tetracycline-stalled ribosome and, through a conformational change, actively dislodge the bound antibiotic molecule, thereby allowing protein synthesis to resume.[1][5][9] The action of RPPs underscores the reversibility of tetracycline binding and the dynamic nature of the ribosomal complex.

Part 5: Conclusion and Implications for Drug Development

The this compound binding site on the 16S rRNA represents a well-validated target for antibacterial therapy. While the canonical binding site in the decoding center is the primary locus of action, the recent discovery of a secondary site in the peptide exit tunnel of certain pathogens opens up new avenues for research and drug design.

Future Directions:

-

Exploiting the SBS: A deeper understanding of the species-specific nature of the secondary binding site could enable the rational design of narrow-spectrum tetracyclines that are highly active against specific pathogens like C. acnes while sparing the broader microbiome.

-

Overcoming Resistance: Designing novel tetracycline derivatives that can bind effectively to ribosomes carrying resistance mutations in h31 or h34 remains a key challenge.

-

Leveraging High-Resolution Structures: The increasingly detailed views of antibiotic-ribosome interactions, including the role of ordered water molecules, provide a precise blueprint for structure-based drug design to improve binding affinity and efficacy.[15]

This guide has outlined the structural and functional basis of this compound's interaction with the 16S rRNA, detailed the key experimental workflows used to study this interaction, and contextualized this knowledge within the framework of bacterial resistance. This integrated understanding is essential for the continued development of effective ribosome-targeting antibiotics in an era of growing antimicrobial resistance.

References

-

Batool, Z., et al. (2020). Sarecycline interferes with tRNA accommodation and tethers mRNA to the 70S ribosome. Proceedings of the National Academy of Sciences, 117(34), 20540-20547. [Link]

-

Connell, S. R., et al. (2003). How Tetracycline Antibiotics Inhibit Protein Synthesis: Role of the 30S Ribosomal Subunit. Antimicrobial Agents and Chemotherapy, 47(12), 3675–3681. [Link]

-

Jenner, L., et al. (2013). Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance. Antimicrobial Agents and Chemotherapy, 57(1), 1-8. [Link]

-

Ozturk, I., et al. (2023). Sarecycline inhibits protein translation in Cutibacterium acnes 70S ribosome using a two-site mechanism. Nucleic Acids Research, 51(5), 2385–2398. [Link]

-

Oehler, R., et al. (2003). Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli. Nucleic Acids Research, 31(23), 6831–6838. [Link]

-

Ozturk, I., et al. (2023). Structures redefine the mechanism of action for tetracyclines. bioRxiv. [Link]

-

Chukwudi, C. U. (2016). rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines. Antimicrobial Agents and Chemotherapy, 60(8), 4433-4441. [Link]

-

Ross, J. I., et al. (1998). 16S rRNA Mutation Associated with Tetracycline Resistance in a Gram-Positive Bacterium. Antimicrobial Agents and Chemotherapy, 42(7), 1702–1705. [Link]

-

Wikipedia contributors. (2024). Tetracycline. Wikipedia, The Free Encyclopedia. [Link]

-

Gerrits, M. M., et al. (2002). Effects of 16S rRNA Gene Mutations on Tetracycline Resistance in Helicobacter pylori. Antimicrobial Agents and Chemotherapy, 46(9), 2996–3000. [Link]

-

Pioletti, M., et al. (2001). Crystal structures of complexes of the small ribosomal subunit with tetracycline, edeine and IF3. The EMBO Journal, 20(8), 1829–1839. [Link]

-

Trieber, S., & Taylor, D. E. (2002). Mutations in the 16S rRNA Genes of Helicobacter pylori Mediate Resistance to Tetracycline. Journal of Bacteriology, 184(8), 2131–2140. [Link]

-

Nonaka, L., et al. (2005). 16S rRNA Mutations That Confer Tetracycline Resistance in Helicobacter pylori Decrease Drug Binding in Escherichia coli Ribosomes. Antimicrobial Agents and Chemotherapy, 49(7), 3021–3024. [Link]

-

Ross, J. I., et al. (1998). 16S rRNA Mutation Associated with Tetracycline Resistance in a Gram-Positive Bacterium. ResearchGate. [Link]

-

Moazed, D., & Noller, H. F. (1987). Interaction of antibiotics with functional sites in 16S ribosomal RNA. Nature, 327(6121), 389–394. [Link]

-

Chukwudi, C. U., et al. (2016). RIBOSOMAL RNA BINDING SITES AND THE MOLECULAR MECHANISM OF ACTION OF THE TETRACYCLINES. ResearchGate. [Link]

-

Ozturk, I., et al. (2023). Structures redefine the mechanism of action for tetracyclines. bioRxiv. [Link]

-

Polikanov, Y. S., et al. (2018). The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics. Frontiers in Molecular Biosciences, 5, 48. [Link]

-

Yesselman, J. D., et al. (2019). Interactions of representative small-molecule antibiotics with specific... ResearchGate. [Link]

-

Halfon, Y., et al. (2023). Cryo-EM maps and models for 17 ribosome-targeting antibiotics. ResearchGate. [Link]

-

Oehler, R., et al. (2003). Putative sites of Tc interactions with the 16S rRNA within crystals of... ResearchGate. [Link]

-

Halfon, Y., et al. (2023). Structural conservation of antibiotic interaction with ribosomes. Nature Communications, 14(1), 4812. [Link]

-

Arenz, S., et al. (2015). Cryo-EM structure of the tetracycline resistance protein TetM in complex with a translating ribosome at 3.9-Å resolution. Proceedings of the National Academy of Sciences, 112(17), 5401-5406. [Link]

-

Morgan, C. E., et al. (2022). Cryo-EM Determination of Eravacycline-Bound Structures of the Ribosome and the Multidrug Efflux Pump AdeJ of Acinetobacter baumannii. mBio, 13(1), e03422-21. [Link]

-

Stuart, W. S., et al. (2025). Cryo-EM reveals multiple mechanisms of ribosome inhibition by doxycycline. bioRxiv. [Link]

-

Thut, D., et al. (2021). Effects of Ribosomal Protein S10 Flexible Loop Mutations on Tetracycline and Tigecycline Susceptibility of Escherichia coli. Frontiers in Microbiology, 12, 689033. [Link]

-

Powers, T., & Noller, H. F. (1995). Hydroxyl radical footprinting of ribosomal proteins on 16S rRNA. RNA, 1(2), 194–209. [Link]

-

Chukwudi, C. U., et al. (2016). Interaction of the tetracyclines with double-stranded RNAs of random base sequence: new perspectives on the target and mechanism of action. The Journal of Antibiotics, 69(8), 622-630. [Link]

-

Panda, A. K., et al. (2011). Biochemical Characterization and 16S rRNA Sequencing of Few Lipase-Producing Thermophilic Bacteria from Taptapani Hot Water Spring, Orissa, India. ISRN Microbiology, 2011, 857243. [Link]

-

Shaini, V. P., & Usha, K. (2015). Biochemical Characterization and 16S rDNA sequencing of Lipolytic bacterial isolates WCS1C2 and WCS3C2 from windrow compost. ResearchGate. [Link]

-

Zhang, T., et al. (2024). Research progress on the application of 16S rRNA gene sequencing and machine learning in forensic microbiome individual identification. Frontiers in Microbiology, 15, 1357662. [Link]

-

Woo, P. C., et al. (2001). Impact of 16S rRNA Gene Sequence Analysis for Identification of Bacteria on Clinical Microbiology and Infectious Diseases. Clinical and Vaccine Immunology, 8(4), 655-661. [Link]

Sources

- 1. Tetracycline - Wikipedia [en.wikipedia.org]

- 2. journals.asm.org [journals.asm.org]

- 3. letstalkacademy.com [letstalkacademy.com]

- 4. Sarecycline inhibits protein translation in Cutibacterium acnes 70S ribosome using a two-site mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sarecycline interferes with tRNA accommodation and tethers mRNA to the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structures redefine the mechanism of action for tetracyclines | bioRxiv [biorxiv.org]

- 8. biorxiv.org [biorxiv.org]

- 9. CIPSM - Cryo-EM structure of the tetracycline resistance protein TetM in complex with a translating ribosome at 3.9-Å resolution [cipsm.de]

- 10. 16S rRNA Mutation Associated with Tetracycline Resistance in a Gram-Positive Bacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mutations in the 16S rRNA Genes of Helicobacter pylori Mediate Resistance to Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 16S rRNA Mutations That Confer Tetracycline Resistance in Helicobacter pylori Decrease Drug Binding in Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cryo-EM reveals multiple mechanisms of ribosome inhibition by doxycycline | Sciety [sciety.org]

- 15. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Efficacy of Sancycline Against Gram-Positive Bacteria

Introduction: Re-evaluating a Foundational Tetracycline in an Era of Resistance

The ever-evolving landscape of antimicrobial resistance necessitates a continuous re-evaluation of our existing antibiotic arsenal. Sancycline (6-demethyl-6-deoxytetracycline), a semi-synthetic tetracycline, represents a key structural scaffold from which many other tetracyclines have been derived.[1] While newer generation tetracyclines have entered the clinical arena, an in-depth understanding of the in vitro efficacy of foundational molecules like this compound provides a crucial baseline for researchers, scientists, and drug development professionals. This guide offers a comprehensive technical overview of this compound's activity against clinically relevant Gram-positive bacteria, delving into its mechanism of action, standardized methodologies for its in vitro evaluation, and the molecular underpinnings of bacterial resistance. The protocols and data presented herein are synthesized to provide not just a set of instructions, but a framework for rigorous and reproducible scientific inquiry.

Mechanism of Action: The Molecular Basis of this compound's Bacteriostatic Effect

This compound, like all tetracyclines, exerts its antibacterial effect by inhibiting protein synthesis.[2] This process is fundamental to bacterial growth and replication, and its disruption leads to a bacteriostatic outcome. The mechanism can be dissected into two key stages: cellular entry and ribosomal binding.

1.1 Cellular Penetration:

For Gram-positive bacteria, this compound must first traverse the thick peptidoglycan cell wall to reach the cytoplasmic membrane. This transit is followed by an energy-dependent transport across the cell membrane, concentrating the drug within the cytoplasm.

1.2 Ribosomal Inhibition:

The primary target of this compound is the bacterial 30S ribosomal subunit. Specifically, it binds to the 16S rRNA component of this subunit, physically blocking the A-site (aminoacyl site).[2] This blockade prevents the attachment of aminoacyl-tRNA molecules, thereby halting the elongation of the polypeptide chain and effectively arresting protein synthesis.[2] This selective toxicity is achieved because eukaryotic cells do not possess 30S ribosomal subunits and have different mechanisms for protein synthesis.

Caption: Mechanism of this compound Action in Gram-Positive Bacteria.

In Vitro Efficacy of this compound against Gram-Positive Pathogens

The in vitro activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.[3] While comprehensive, large-scale surveillance data for this compound is limited compared to newer agents, existing studies indicate its potency against key Gram-positive pathogens, including strains resistant to first-generation tetracyclines.

This compound has demonstrated activity against tetracycline-resistant strains of Staphylococcus aureus and Enterococcus faecalis, with MICs reported to be in the range of 0.06 to 1 µg/ml.[4] This suggests that the structural modifications in this compound (6-demethyl-6-deoxytetracycline) may confer an advantage in overcoming certain resistance mechanisms.

2.1 Comparative In Vitro Activity of Tetracyclines

To provide a broader context for this compound's efficacy, the following table summarizes the MIC50 and MIC90 values for other relevant tetracyclines against common Gram-positive bacteria. This comparative data is essential for researchers designing new studies or evaluating novel tetracycline derivatives.

| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | Doxycycline | - | - | [5] |

| Omadacycline | 0.25 | 0.25 | [6] | |

| Tigecycline | 0.12 | 0.25 | [7] | |

| Streptococcus pneumoniae | Doxycycline | ≤0.06 | 1 | [8] |

| Tetracycline | 0.25 | 16 | [9] | |

| Enterococcus faecalis | This compound | - | - | [4] |

| Omadacycline | 0.5 | 1.0 | [10] | |

| Tigecycline | 0.06 | 0.12 | [11] | |

| Enterococcus faecium (Vancomycin-Resistant) | Tigecycline | 0.06 | 0.12 | [11] |

Note: Specific MIC50 and MIC90 values for this compound against a broad panel of Gram-positive isolates are not extensively available in recent peer-reviewed literature. The provided MIC range for this compound against tetracycline-resistant S. aureus and E. faecalis is 0.06 to 1 µg/ml.[4]

Methodologies for In Vitro Susceptibility Testing

Accurate and reproducible in vitro susceptibility testing is the cornerstone of antimicrobial research. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods to ensure consistency across different laboratories.[12] The two primary methods for determining the MIC of this compound against Gram-positive bacteria are broth microdilution and disk diffusion.

3.1 Broth Microdilution Method

This method determines the MIC in a liquid medium and is considered a quantitative test.[12]

3.1.1 Experimental Protocol for Broth Microdilution

-

Preparation of this compound Stock Solution:

-

Accurately weigh a sufficient amount of this compound powder.

-

Reconstitute in a suitable solvent (e.g., sterile deionized water, or as recommended by the manufacturer) to a known concentration (e.g., 1280 µg/mL).

-

Sterile-filter the stock solution through a 0.22 µm filter.

-

-

Preparation of Microdilution Plates:

-

Using a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL, with concentrations typically ranging from 64 µg/mL to 0.06 µg/mL.

-

Include a growth control well (broth only) and a sterility control well (uninoculated broth).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture on a non-selective agar plate (e.g., Tryptic Soy Agar), select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension, bringing the final volume to 100 µL.

-

Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for Staphylococcus and Enterococcus species. For Streptococcus pneumoniae, incubate in 5% CO₂.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Caption: Broth Microdilution Workflow for MIC Determination.

3.2 Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method where the susceptibility of a bacterium to an antibiotic is determined by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[13]

3.2.1 Experimental Protocol for Disk Diffusion

-

Inoculum Preparation:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

-

Inoculation of Agar Plate:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.

-

Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

-

For Streptococcus pneumoniae, use Mueller-Hinton agar supplemented with 5% sheep blood.

-

-

Application of Antibiotic Disks:

-

Aseptically apply a this compound-impregnated disk (typically 30 µg for tetracyclines) to the surface of the inoculated agar plate.

-

Gently press the disk down to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours. For Streptococcus pneumoniae, incubate in a 5% CO₂ atmosphere.

-

-

Interpretation of Results:

-

Measure the diameter of the zone of complete growth inhibition in millimeters (mm).

-

Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter interpretive criteria established by CLSI.

-

Mechanisms of Resistance to this compound in Gram-Positive Bacteria

Bacterial resistance to tetracyclines, including this compound, is a significant clinical concern. The two predominant mechanisms of resistance in Gram-positive bacteria are efflux pumps and ribosomal protection.[14]

4.1 Efflux Pumps:

This is the most common form of tetracycline resistance. Bacteria acquire genes (e.g., tet(K) and tet(L) in staphylococci and enterococci, respectively) that encode for membrane-associated proteins.[14] These proteins function as pumps, actively exporting tetracycline molecules out of the cell, thereby preventing the intracellular concentration from reaching a level sufficient to inhibit protein synthesis.

4.2 Ribosomal Protection:

In this mechanism, bacteria acquire genes (e.g., tet(M) or tet(O)) that produce ribosomal protection proteins (RPPs).[14] These proteins bind to the bacterial ribosome and induce a conformational change that dislodges the tetracycline molecule from its binding site. This allows protein synthesis to resume even in the presence of the antibiotic.

The chemical structure of this compound, lacking the 6-hydroxyl and 6-methyl groups, may influence its interaction with certain efflux pumps and ribosomal protection proteins, potentially explaining its activity against some tetracycline-resistant strains.[15]

Caption: Key Resistance Mechanisms to this compound.

Conclusion and Future Directions

This compound remains a molecule of significant interest due to its foundational role in the tetracycline class and its demonstrated in vitro activity against certain resistant Gram-positive bacteria. This guide provides a framework for the standardized evaluation of its efficacy. Future research should focus on generating comprehensive in vitro surveillance data for this compound against contemporary clinical isolates of Gram-positive pathogens. Furthermore, studies correlating this compound's unique structural features with its ability to evade specific resistance mechanisms will be invaluable for the rational design of next-generation tetracycline antibiotics. The methodologies and principles outlined in this guide are intended to support and standardize these critical research endeavors.

References

-

This compound (6-Demethyl-6-deoxytetracycline, GS 2147, CAS Number: 808-26-4) | Cayman Chemical.

-

Broth microdilution for antibacterial testing as recommended by CLSI protocol. - ResearchGate.

-

The chemical structures of this compound; key positions highlighted C7 and... - ResearchGate.

-

Development of Doxycycline MIC and Disk Diffusion Interpretive Breakpoints and Revision of Tetracycline Breakpoints for Streptococcus pneumoniae - PMC.

-

Antibiotic Activity against Vancomycin Resistant Enterococci from the Tigecycline Evaluation Surveillance Trials (TEST) - IHMA.

-

Tetracycline - Structure-activity relationships.

-

Resistance of Gram-Positive Bacteria to Current Antibacterial Agents and Overcoming Approaches - PMC.

-

Re-Evaluation of Clinical and Laboratory Standards Institute (CLSI) Disk Diffusion Breakpoints for Tetracycline and Doxycycline When Testing Enterobacteriaceae.

-

Mechanisms of Antibiotic Resistance in Important Gram-Positive and Gram-Negative Pathogens and Novel Antibiotic Solutions.

-

2025 Updates to CLSI M100 - Wisconsin State Laboratory of Hygiene.

-

In vitro evaluation of antibiotics for methicillin-resistant Staphylococcus aureus from north India - PMC.

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology.

-

Direct Disk Diffusion Testing From Positive Blood Cultures | CLSI.

-

Biological counterstrike: Antibiotic resistance mechanisms of Gram-positive cocci.

-

Streptococcus pneumoniae | Johns Hopkins ABX Guide.

-

Cytotoxic Activity of Vancomycin-Resistant Enterococci Isolated from Hospitalised Patients.

-

Synthetic antimicrobial peptides: activity against vancomycin-resistant Enterococcus faecalis and modulation of chloramphenicol antibacterial activity - PubMed.

-

Tetracycline TE 30 mcg Intended Use Tetracycline TE 30 mcg discs are used for antimicrobial susceptibility testing of bacterial - Microxpress.

-

Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation - Frontiers.

-

Structure-Activity Relationship of the Aminomethylcyclines and the Discovery of Omadacycline - PMC.

-

Resistance Mechanisms to Antimicrobial Peptides in Gram-Positive Bacteria - Frontiers.

-

Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC.

-

Combined Action of Antibiotics and Bacteriocins against Vancomycin-Resistant Enterococci.

-

M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - Clinical & Laboratory Standards Institute | CLSI.

-

MICs for S. aureus SA01, S. aureus RN4220, E. coli DH5a and their transformants - ResearchGate.

-

Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC.

-

Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC.

-

Omadacycline Efficacy against Enterococcus faecalis Isolated in China: In Vitro Activity, Heteroresistance, and Resistance Mechanisms - PMC.

-

In Vitro and Intracellular Activities of Omadacycline against Staphylococcus aureus Isolates.

-

Antimicrobial Susceptibility of Streptococcus pneumoniae from North America, Europe, Asia, and - JMI Laboratories.

-

Activity of vancomycin combined with linezolid against clinical vancomycin-resistant Enterococcus strains - Termedia.

-

Strain-selective in vitro and in silico structure activity relationship (SAR) of N-acyl β-lactam broad spectrum antibiotics | Journal of Emerging Investigators.

-

Responses of Enterococcus faecalis resistance and cytolysin up-regulation to nutrients in constructed mesocosms.

-

Use of Oral Doxycycline for Community-acquired Methicillin-resistant Staphylococcus aureus (CA-MRSA) Infections - PMC.

-

in vitro ACTIVITY OF KITASAMYCIN AGAINST GRAM-POSITIVE COCCI - DOI.

-

Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acyl - King's College London Research Portal.

-

(PDF) Evaluation of the in vitro activity of tigecycline against multiresistant Gram-positive cocci containing tetracycline resistance determinants - ResearchGate.

-

CLSI 2024 M100Ed34(1).

-

In vitro activity of tigecycline against gram-positive cocci: a multicentre study in Greece.

-

Investigation of in vitro effects of daptomycin, tigecycline and teicoplanin combinations against MRSA, VISA and VRE strains - International Scholars Journals.

-

Staphylococcus aureus | Johns Hopkins ABX Guide.

-

In situ Treatment With Novel Microbiocide Inhibits Methicillin Resistant Staphylococcus aureus in a Murine Wound Infection Model - Frontiers.

-

Development of doxycycline MIC and disk diffusion interpretive breakpoints and revision of tetracycline breakpoints for Streptococcus pneumoniae - PubMed.

-

MIC distributions for Enterococcus faecalis, 2026-02-16 - MIC EUCAST.

-

Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains - MDPI.

-

In Vitro Antimicrobial Susceptibility Profiles of Gram-Positive Anaerobic Cocci Responsible for Human Invasive Infections - MDPI.

-

Profiling Antibiotic Susceptibility among Distinct Enterococcus faecalis Isolates from Dental Root Canals - MDPI.

-

In Vitro Antimicrobial Susceptibility Profiles of Gram-Positive Anaerobic Cocci Responsible for Human Invasive Infections - PubMed.

-

Effects of New Penicillin Susceptibility Breakpoints for Streptococcus pneumoniae --- United States, 2006--2007 - CDC.

Sources

- 1. Resistance of Gram-Positive Bacteria to Current Antibacterial Agents and Overcoming Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Use of Oral Doxycycline for Community-acquired Methicillin-resistant Staphylococcus aureus (CA-MRSA) Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchopenworld.com [researchopenworld.com]

- 7. researchgate.net [researchgate.net]

- 8. Development of doxycycline MIC and disk diffusion interpretive breakpoints and revision of tetracycline breakpoints for Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jmilabs.com [jmilabs.com]

- 10. Omadacycline Efficacy against Enterococcus faecalis Isolated in China: In Vitro Activity, Heteroresistance, and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ihma.com [ihma.com]

- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 13. asm.org [asm.org]

- 14. loimoxiologia.med.uoa.gr [loimoxiologia.med.uoa.gr]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Determining Sancycline's Potency: A Protocol for Minimum Inhibitory Concentration (MIC) Testing

Introduction

Sancycline, a semi-synthetic tetracycline antibiotic, demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including anaerobic organisms.[1][2] Its mechanism of action, like other tetracyclines, involves the inhibition of bacterial protein synthesis by reversibly binding to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site.[3][4] This action effectively halts peptide chain elongation, leading to a bacteriostatic effect. Given its potential therapeutic applications, accurate determination of its in vitro potency through Minimum Inhibitory Concentration (MIC) testing is crucial for researchers, scientists, and drug development professionals.

This application note provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, aligned with the principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

The Principle of MIC Testing

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[5] This value is a critical measure of an antibiotic's in vitro activity. The two most common methods for determining the MIC are broth dilution and agar dilution. Both methods rely on exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent.

Broth Dilution: In this method, serial dilutions of the antibiotic are prepared in a liquid growth medium (broth) in multi-well microtiter plates. Each well is then inoculated with a standardized suspension of the test organism. Following incubation, the wells are examined for visible turbidity, and the MIC is recorded as the lowest concentration of the antibiotic that inhibits growth.[6]

Agar Dilution: This method involves incorporating the antibiotic into an agar medium at various concentrations. The surface of the agar is then inoculated with a standardized suspension of the test organism. After incubation, the plates are examined for bacterial growth, and the MIC is the lowest concentration of the antibiotic that prevents the growth of colonies.[7]

Core Requirements and Materials

This compound Preparation

This compound is sparingly soluble in aqueous solutions but can be dissolved in organic solvents such as dimethyl sulfoxide (DMSO).[8][9]

-

Stock Solution (10 mg/mL):

-

Aseptically weigh the required amount of this compound powder.

-

Dissolve in 100% DMSO to a final concentration of 10 mg/mL.

-

Store the stock solution in small aliquots at -20°C or below for long-term storage. Aqueous solutions are not recommended for storage for more than one day.[8]

-

Media and Reagents

-

For Aerobic Bacteria: Cation-Adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (MHA). The cation concentration (Ca²⁺ and Mg²⁺) is critical for the activity of tetracycline-class antibiotics and must be standardized.

-

For Anaerobic Bacteria: Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood for the agar dilution method.[7] For broth microdilution, supplemented Brucella broth or other appropriate anaerobic broth should be used.

-

0.9% sterile saline

-

0.5 McFarland turbidity standard

-

Quality control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™, Escherichia coli ATCC® 25922™).

Detailed Experimental Protocols

Protocol 1: Broth Microdilution MIC Testing for Aerobic Bacteria

This protocol is based on the guidelines outlined in CLSI document M07.[10]

1. Preparation of this compound Dilutions:

-

On the day of the assay, thaw a stock solution of this compound.

-

Prepare a working solution of this compound in the appropriate broth (CAMHB) at twice the highest desired final concentration.

-

In a sterile 96-well U-bottom microtiter plate, add 100 µL of CAMHB to wells 2 through 12.

-

Add 200 µL of the this compound working solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

-

Continue this serial dilution process from well 2 to well 10.

-

Discard the final 100 µL from well 10.

-

Well 11 will serve as the growth control (no antibiotic).

-

Well 12 will serve as the sterility control (no bacteria).

2. Inoculum Preparation:

-

From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each test well. This is typically a 1:100 dilution of the standardized suspension.

3. Inoculation and Incubation:

-

Using a multichannel pipette, add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.

-

The final volume in wells 1-11 will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

-

Cover the plate with a lid to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[11]

4. Reading the MIC:

-

Following incubation, place the microtiter plate on a dark, non-reflecting surface and examine the wells for turbidity (growth).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

Workflow for Broth Microdilution MIC Testing

Caption: Workflow for this compound Broth Microdilution MIC Assay.

Protocol 2: Agar Dilution MIC Testing for Anaerobic Bacteria

This protocol is based on the guidelines outlined in CLSI document M11.[1][12]

1. Preparation of this compound-Containing Agar Plates:

-

Prepare Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood. Keep the molten agar in a 50°C water bath.

-

Prepare serial two-fold dilutions of this compound in sterile water or another appropriate solvent at 10 times the final desired concentrations.

-

For each concentration, add 2 mL of the this compound dilution to 18 mL of molten agar in a sterile petri dish.

-

Mix gently but thoroughly and allow the agar to solidify on a level surface.

-

Prepare a growth control plate containing no antibiotic.

-

Dry the plates before inoculation.

2. Inoculum Preparation:

-

Grow the anaerobic test organism on a suitable agar medium for 24-48 hours in an anaerobic environment.

-

Prepare a suspension of the organism in a suitable broth to match a 0.5 McFarland standard.

3. Inoculation and Incubation:

-

Using a Steers replicator or a calibrated loop, inoculate a spot of the bacterial suspension (approximately 1-2 µL) onto the surface of each this compound-containing plate and the growth control plate.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates in an anaerobic atmosphere at 35-37°C for 42-48 hours.

4. Reading the MIC:

-

After incubation, examine the plates for the presence of bacterial growth.

-

The MIC is the lowest concentration of this compound that completely inhibits growth. A faint haze or one to two colonies at the inoculation spot is disregarded.[5]

Workflow for Agar Dilution MIC Testing

Sources

- 1. idexx.dk [idexx.dk]

- 2. darvashco.com [darvashco.com]

- 3. droracle.ai [droracle.ai]

- 4. jmilabs.com [jmilabs.com]

- 5. Quality Control MIC Ranges Used for Telavancin with Application of a Revised CLSI Reference Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of MIC Quality Control Parameters for Exebacase, a Novel Lysin with Antistaphylococcal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. idexx.com [idexx.com]

- 8. Antimicrobial Susceptibility Testing of Aquatic Bacteria: Quality Control Disk Diffusion Ranges for Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658 at 22 and 28°C - PMC [pmc.ncbi.nlm.nih.gov]

- 9. clsi.org [clsi.org]

- 10. megumed.de [megumed.de]

- 11. Development of EUCAST zone diameter breakpoints and quality control range for Staphylococcus aureus with ceftaroline 5-μg disk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enterococcus faecalis Portland | DSM 2570, ATCC 29212, WDCM 00087, CCUG 9997, NCTC 12697, LMG 8146, JCM 7783, BCRC 10789, CCM 4224, CECT 795, CIP 103214, JCM 2875, KCTC 2011, NBRC 100482, NCAIM B.01881, NCCB 100299, NCCB 90047, NCCB 93062, NCIMB 13280, LMG 8222 | BacDiveID:5279 [bacdive.dsmz.de]

Application Notes and Protocols: Preparing Sancycline Stock Solutions for In Vitro Assays

Abstract

This technical guide provides a detailed and scientifically grounded protocol for the preparation, quality control, and storage of Sancycline stock solutions for in vitro research. This compound, a semi-synthetic tetracycline antibiotic, necessitates meticulous handling to ensure the integrity and reproducibility of experimental data. This document elucidates the critical physicochemical properties of this compound, offering expert insights into overcoming challenges such as limited aqueous solubility and sensitivity to light. The protocols herein are designed as a self-validating system, incorporating essential quality control checks to confirm the concentration and purity of the prepared stock solutions, thereby ensuring trustworthy and authoritative results for researchers, scientists, and drug development professionals.

Foundational Principles: Understanding this compound

This compound, also known as 6-demethyl-6-deoxytetracycline, is a potent bacteriostatic agent belonging to the tetracycline class of antibiotics.[1] Its mechanism of action involves the reversible binding to the 30S ribosomal subunit in bacteria.[2][3][4][5][6][7] This interaction effectively blocks the entry of aminoacyl-tRNA into the ribosome's A site, thereby inhibiting protein synthesis and arresting bacterial growth.[2][3][4][5][6][8] Given its potent biological activity, the accuracy of in vitro assays, such as Minimum Inhibitory Concentration (MIC) determinations, is critically dependent on the precise and reliable preparation of the this compound stock solution.

A comprehensive understanding of this compound's physicochemical properties is the cornerstone of a successful protocol. These properties dictate the choice of solvent, storage conditions, and handling procedures.

Table 1: Physicochemical Properties of this compound

| Property | Data | Source(s) |

| Molecular Formula | C₂₁H₂₂N₂O₇ | [4][9] |

| Molecular Weight | 414.4 g/mol | [4][10][9] |

| Appearance | Crystalline solid | [10] |

| Solubility | Soluble in DMSO (approx. 3 mg/mL) and dimethylformamide (DMF).[4][10] Sparingly soluble in aqueous buffers.[10] Also soluble in ethanol and methanol.[4] | N/A |

| Stability | Light-sensitive; protect from light.[3][11] Stable for ≥4 years when stored as a solid at -20°C.[10] Aqueous solutions are not recommended for storage for more than one day.[10] | N/A |

Strategic Protocol Design: From Powder to Validated Solution

The preparation of a this compound stock solution is a multi-step process where each stage is designed to preserve the compound's integrity. The following workflow provides a high-level overview of the critical stages.

Caption: A logical workflow for preparing a high-quality this compound stock solution.

Detailed Experimental Protocol

This protocol details the preparation of a 10 mM this compound stock solution in Dimethyl Sulfoxide (DMSO).

Rationale for Solvent Selection

DMSO is the solvent of choice for this compound stock solutions due to several key advantages:

-

High Solubilizing Power: this compound exhibits good solubility in DMSO, allowing for the preparation of concentrated stock solutions.[10]

-

Inertness: DMSO is a highly polar aprotic solvent that is generally non-reactive with dissolved compounds.

-

Assay Compatibility: At the low final concentrations typically used in in vitro assays (e.g., <0.5%), DMSO has minimal impact on most biological systems.

Materials and Equipment

-

This compound powder (purity ≥98%)

-

Anhydrous, sterile-filtered DMSO

-

Calibrated analytical balance

-